1-(2-chloro-4-nitrophenyl)-4-(phenylsulfonyl)piperazine
Description
1-(2-chloro-4-nitrophenyl)-4-(phenylsulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 2-chloro-4-nitrophenyl group and a phenylsulfonyl group
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-(2-chloro-4-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4S/c17-15-12-13(20(21)22)6-7-16(15)18-8-10-19(11-9-18)25(23,24)14-4-2-1-3-5-14/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUGIHOVUDERLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-4-nitrophenyl)-4-(phenylsulfonyl)piperazine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a piperazine derivative reacts with 2-chloro-4-nitrophenyl chloride in the presence of a base. The phenylsulfonyl group can be introduced through a sulfonylation reaction using phenylsulfonyl chloride and a suitable base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are common purification methods used in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-4-nitrophenyl)-4-(phenylsulfonyl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Reduction: 1-(2-amino-4-nitrophenyl)-4-(phenylsulfonyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfone derivatives of the original compound.
Scientific Research Applications
1-(2-chloro-4-nitrophenyl)-4-(phenylsulfonyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-(phenylsulfonyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity towards its target, while the nitrophenyl group may participate in redox reactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
1-(2-chloro-4-nitrophenyl)piperazine: Lacks the phenylsulfonyl group, which may result in different chemical and biological properties.
4-(phenylsulfonyl)piperazine:
Uniqueness
1-(2-chloro-4-nitrophenyl)-4-(phenylsulfonyl)piperazine is unique due to the presence of both the 2-chloro-4-nitrophenyl and phenylsulfonyl groups. This dual substitution imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
